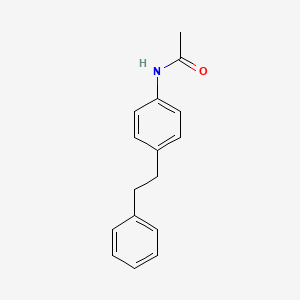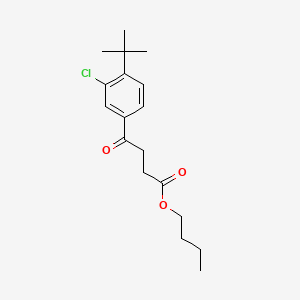
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, and their ability to act as solvents. This particular compound is characterized by the presence of a chlorine atom, a t-butyl group, and a gamma-oxo functional group attached to a benzenebutanoic acid butyl ester backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes . The use of flow microreactor systems also enables the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as amines or thiols.
Applications De Recherche Scientifique
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and solvents due to its ester functional group.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. For example, the presence of the chlorine atom and the gamma-oxo group can influence the compound’s reactivity and binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloropropanoic acid butyl ester
- Butanoic acid, 3-oxo-, butyl ester
- Butanoic acid, 4-chloro-3-oxo-, methyl ester
Uniqueness
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the t-butyl group provides steric hindrance, affecting the compound’s stability and reactivity. Additionally, the gamma-oxo group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
32780-44-2 |
|---|---|
Formule moléculaire |
C18H25ClO3 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
butyl 4-(4-tert-butyl-3-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C18H25ClO3/c1-5-6-11-22-17(21)10-9-16(20)13-7-8-14(15(19)12-13)18(2,3)4/h7-8,12H,5-6,9-11H2,1-4H3 |
Clé InChI |
IYJFACHMIKIXDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



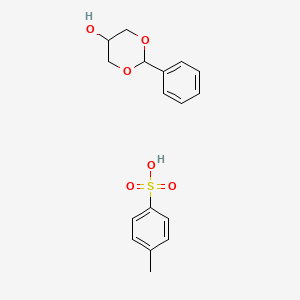
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

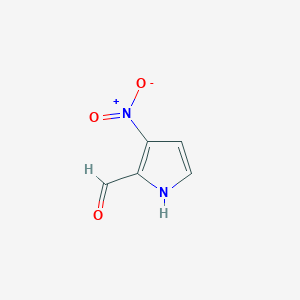
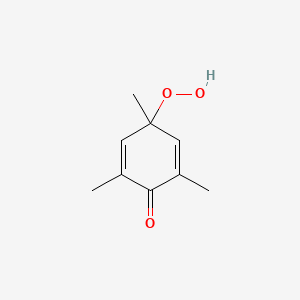

![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
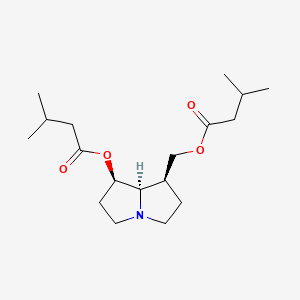
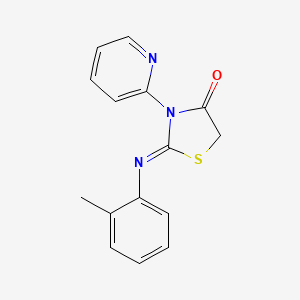
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
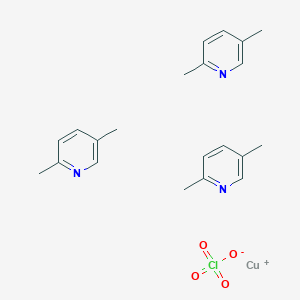
![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)
